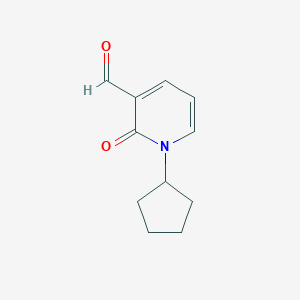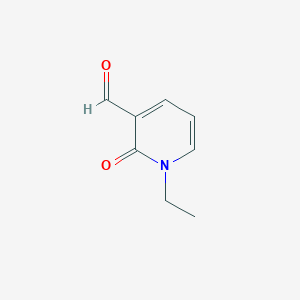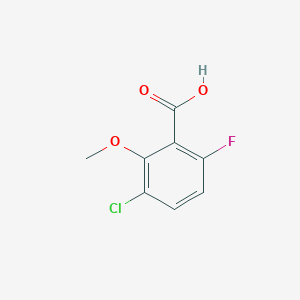
2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis
One notable application of compounds related to 2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine involves the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in the separation of enantiomeric isomers of amino acids and amine compounds. This highlights its role in chemical synthesis and analysis, particularly in chiral separations and the study of pharmaceutical compounds (B'hymer, Montes-Bayón, & Caruso, 2003).
Material Science and Organic Electronics
In the field of materials science and organic electronics, derivatives of difluorophenyl-functionalized arylamines have been synthesized and shown to improve the efficiency and luminance of organic light-emitting devices (OLEDs). This utilization underscores the importance of such compounds in the development of electronic and photonic materials (Li et al., 2012).
Radiopharmaceutical Synthesis
Compounds structurally similar to this compound have been used in the synthesis of radiopharmaceuticals. For instance, the copper-mediated reduction of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine is a crucial step in preparing positron emission tomography (PET) tracers, demonstrating its significance in medical imaging and diagnostics (Glaser et al., 2012).
Polymer Science
The synthesis and characterization of novel polyimides derived from bis(ether amine) monomers, including derivatives related to difluorophenyl compounds, have been reported. These materials are noted for their organosolubility, optical transparency, and thermal stability, indicating their potential applications in advanced polymer technologies (Zhang et al., 2010).
Fluorination Chemistry
Research on the remote effects of trimethylsilyl groups on the ortho deprotonation of fluoroarenes, including 2,5-difluorophenyl derivatives, has contributed to a deeper understanding of fluorine's role in organic synthesis. This work elucidates how fluorine substitution influences reactivity and stability in synthetic organic chemistry (Heiss et al., 2007).
Bioconjugation and Fluorogenic Labeling
The development of amine-reactive esters for fluorogenic assays and labeling of amines, amino acids, and proteins showcases the utility of difluorophenyl derivatives in biochemistry. These compounds enable significant changes in emission spectra upon conjugation, enhancing the detection and study of biomolecules (Jeon et al., 2020).
Propiedades
IUPAC Name |
2-(2,5-difluorophenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8H,4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJTWEDOLQXYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)



![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)


![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)

![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)

